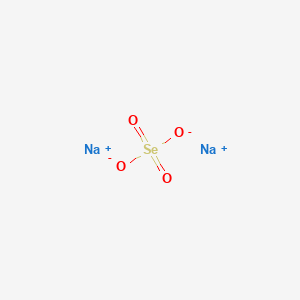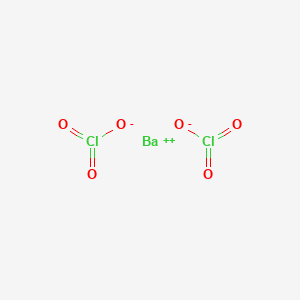
Dichlororuthenium;2-pyridin-2-ylpyridine
Übersicht
Beschreibung
“Dichlororuthenium;2-pyridin-2-ylpyridine” is a compound that contains ruthenium, chlorine, and pyridine units . It is also known as “cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate” and has a molecular weight of 484.35 g/mol .
Molecular Structure Analysis
The molecular structure of “Dichlororuthenium;2-pyridin-2-ylpyridine” has been identified using various spectroscopic analytical items . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Pyridine derivatives, which are part of the compound, are involved in further chemical reactions after the first electron transfer, like dimerization .Physical And Chemical Properties Analysis
“Dichlororuthenium;2-pyridin-2-ylpyridine” is a dark green to black powder . It has a molecular weight of 502.36 g/mol and a formula weight of 484.35 g/mol .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including those related to "Dichlororuthenium;2-pyridin-2-ylpyridine," exhibit a fascinating variety in their chemistry and properties. These compounds are crucial for developing complex compounds with significant spectroscopic, structural, magnetic, and biological activities. Research highlights the synthesis, characterization, and application potential of these derivatives in various fields such as catalysis, material science, and biological systems (Boča, Jameson, & Linert, 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, which are structurally related to pyridine derivatives, play a significant role in organic synthesis, catalysis, and drug development. These molecules have shown exceptional versatility as synthetic intermediates with applications extending to metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. The review of their potential offers insights into their importance in advancing chemistry and pharmaceuticals (Li et al., 2019).
Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to the dichlororuthenium complex , are pivotal in medicinal chemistry and chemosensing. They possess varied biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Moreover, these derivatives are applied as chemosensors for detecting various ions and neutral species, highlighting their versatility and importance in both therapeutic and analytical applications (Abu-Taweel et al., 2022).
Advanced Applications in Catalysis
The research into related pyridine compounds and their metal complexes underscores their potential in catalysis, including their role in activating hydrogen and serving as models for bimetallic surfaces. This area of study indicates the potential of such complexes in innovative catalytic applications, which could extend to "Dichlororuthenium;2-pyridin-2-ylpyridine" derivatives (Pignolet et al., 1995).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that there are ongoing research developments in controlled drug delivery , therapeutic peptides , and directed evolution , which could potentially involve similar compounds.
Eigenschaften
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYGUKHUNLZTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |
| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichlororuthenium;2-pyridin-2-ylpyridine | |
CAS RN |
14323-06-9 | |
| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)









